1-(4-Methanesulfinylphenyl)ethan-1-amine
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Overview
Description
1-(4-Methanesulfinylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H13NOS It is characterized by the presence of a methanesulfinyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methanesulfinylphenyl)ethan-1-amine typically involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone. This reaction proceeds through a nucleophilic substitution mechanism, where the aniline derivative attacks the α-bromo position, leading to the formation of the desired product . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methanesulfinylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of amides or secondary amines.
Scientific Research Applications
1-(4-Methanesulfinylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methanesulfinylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfinyl group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. This compound may also modulate signaling pathways by binding to receptors and altering their function .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methanesulfinylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: A selective COX-2 inhibitor with anti-inflammatory properties.
4-(Methanesulfinyl)phenyl derivatives: Various derivatives with different substituents on the phenyl ring, exhibiting diverse biological activities.
Uniqueness
1-(4-Methanesulfinylphenyl)ethan-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the methanesulfinyl group enhances its ability to form specific interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(4-methylsulfinylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-7(10)8-3-5-9(6-4-8)12(2)11/h3-7H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQQCOSSICGIMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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